[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a chloro-acetyl group and an isopropyl-carbamic acid benzyl ester moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Chloro-acetyl Group: The chloro-acetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base, such as triethylamine.
Formation of the Isopropyl-carbamic Acid Benzyl Ester Moiety: This step involves the reaction of isopropyl isocyanate with benzyl alcohol to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring and carbamic acid benzyl ester moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:
[(S)-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester: Similar structure but with a bromo group instead of a chloro group.
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDRNCBCKHUMT-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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